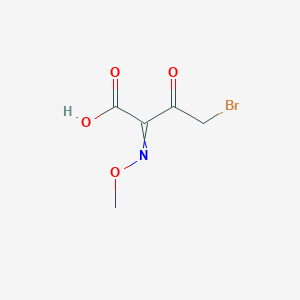

4-bromo-2-methoxyimino-3-oxobutyric acid

概要

説明

4-bromo-2-methoxyimino-3-oxobutyric acid is an organic compound with the molecular formula C5H6BrNO4 It is a derivative of butanoic acid, featuring a bromine atom, a methoxyimino group, and a keto group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxyimino-3-oxobutyric acid typically involves the bromination of 2-(methoxyimino)-3-oxobutanoic acid. One common method includes the reaction of 2-(methoxyimino)-3-oxobutanoic acid with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 4-bromo-2-methoxyimino-3-oxobutyric acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The keto group can participate in oxidation and reduction reactions.

Condensation Reactions: The compound can undergo condensation reactions with amines to form imines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include alcohols or other reduced derivatives.

科学的研究の応用

Role as an Intermediate in Antibiotic Synthesis

The primary application of 4-bromo-2-methoxyimino-3-oxobutyric acid lies in its use as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are widely used due to their broad-spectrum antibacterial activity. The compound facilitates the production of 7-[2-(2-aminothiazol-4-yl)-2-oxyiminoacetamido]-3-cephem compounds, which are critical for developing effective antimicrobial agents .

Table 1: Synthesis Pathways Involving this compound

| Synthesis Step | Description | Outcome |

|---|---|---|

| Oxyimination | Reaction of acetoacetic acid esters with sodium nitrite and acid to produce oxyiminated products. | Formation of intermediates for antibiotic synthesis. |

| Halogenation | Treatment with halogenating agents to obtain 4-halo derivatives. | Production of 4-bromo derivatives used in further reactions. |

| Coupling Reaction | Reaction with thiourea and cephem derivatives. | Formation of final antibiotic structures with enhanced efficacy. |

Methodologies for Synthesis

Various methodologies have been developed to synthesize this compound efficiently. These methods focus on optimizing yield and purity while minimizing hazardous byproducts.

Key Methods:

- Bromination and Hydrolysis: A method involving the bromination of tert-butyl 2-methoxyimino-3-oxobutyrate followed by hydrolysis yields the desired compound with high purity (>95%) through careful control of temperature and reagent proportions .

- Direct Halogenation: This involves using hydrogen halides as catalysts to facilitate the halogenation process, allowing for large-scale production suitable for industrial applications .

Toxicological Studies

While detailed toxicological data specific to this compound is limited, studies indicate that compounds within this class may exhibit varying degrees of toxicity. Understanding these effects is crucial for ensuring safe usage in pharmaceutical formulations .

Table 2: Toxicity Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity | Limited data available; requires further investigation. |

| Chronic Toxicity | No chronic toxicity data reported; ongoing studies needed. |

| Subchronic Toxicity | No subchronic toxicity data available; further research necessary. |

Case Studies and Research Insights

Several studies have documented the successful application of this compound in synthesizing novel antibiotics:

- Cephalosporin Development: Research has shown that derivatives synthesized from this compound exhibit potent antibacterial activity against resistant strains, highlighting its significance in combating bacterial infections .

- Pharmaceutical Innovations: The compound's versatility has led to its incorporation into various drug formulations, enhancing therapeutic efficacy and broadening the spectrum of activity against Gram-positive and Gram-negative bacteria .

作用機序

The mechanism of action of 4-bromo-2-methoxyimino-3-oxobutyric acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and the methoxyimino group may play roles in binding to specific enzymes or receptors, while the keto group may participate in redox reactions .

類似化合物との比較

- 4-Bromo-2-methylbenzoic acid

- 2-Bromo-4-methoxyphenylacetic acid

- 4-Bromo-2,5-dimethoxyamphetamine

Comparison: 4-bromo-2-methoxyimino-3-oxobutyric acid is unique due to its combination of a bromine atom, a methoxyimino group, and a keto group. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

特性

CAS番号 |

537693-38-2 |

|---|---|

分子式 |

C5H6BrNO4 |

分子量 |

224.01 g/mol |

IUPAC名 |

4-bromo-2-methoxyimino-3-oxobutanoic acid |

InChI |

InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |

InChIキー |

AMTTUPGTZVAKBF-UHFFFAOYSA-N |

正規SMILES |

CON=C(C(=O)CBr)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。